molecular formula C12H14S2 B3044505 3,3',4,4'-Tetramethyl-2,2'-bithiophene CAS No. 100118-76-1

3,3',4,4'-Tetramethyl-2,2'-bithiophene

Cat. No.: B3044505
CAS No.: 100118-76-1
M. Wt: 222.4 g/mol
InChI Key: XICJRRJECOCSQQ-UHFFFAOYSA-N
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Description

3,3’,4,4’-Tetramethyl-2,2’-bithiophene: is an organic compound belonging to the class of bithiophenes, which are composed of two thiophene rings connected by a single bond. This compound is characterized by the presence of four methyl groups attached to the 3, 3’, 4, and 4’ positions of the thiophene rings. Bithiophenes are known for their applications in organic electronics, particularly in the development of organic semiconductors and conductive polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’,4,4’-Tetramethyl-2,2’-bithiophene typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3,4-dimethylthiophene.

    Coupling Reaction: The 3,4-dimethylthiophene undergoes a coupling reaction using a palladium-catalyzed cross-coupling method, such as the Suzuki-Miyaura coupling, to form the bithiophene structure.

    Reaction Conditions: The reaction is carried out in the presence of a palladium catalyst, a base (e.g., potassium carbonate), and a solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (e.g., 80-100°C).

Industrial Production Methods: Industrial production of 3,3’,4,4’-Tetramethyl-2,2’-bithiophene follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3,3’,4,4’-Tetramethyl-2,2’-bithiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivative using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can introduce functional groups at the available positions on the thiophene rings.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

    Substitution: Halogenating agents (e.g., bromine), Friedel-Crafts acylation reagents (e.g., acetyl chloride), and Lewis acids (e.g., aluminum chloride).

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated derivatives, acylated products.

Scientific Research Applications

Chemistry: 3,3’,4,4’-Tetramethyl-2,2’-bithiophene is used as a building block in the synthesis of organic semiconductors and conductive polymers. It is employed in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).

Biology and Medicine: Research is ongoing to explore the potential biological activities of bithiophene derivatives, including their antimicrobial, anticancer, and anti-inflammatory properties. specific applications of 3,3’,4,4’-Tetramethyl-2,2’-bithiophene in biology and medicine are still under investigation.

Industry: In the industrial sector, this compound is utilized in the production of advanced materials for electronic devices, sensors, and coatings. Its unique electronic properties make it valuable for developing high-performance materials.

Mechanism of Action

The mechanism of action of 3,3’,4,4’-Tetramethyl-2,2’-bithiophene is primarily related to its electronic properties. The compound can participate in π-π interactions and electron transfer processes, making it suitable for use in organic electronic devices. The presence of methyl groups enhances its solubility and processability, which are crucial for practical applications.

Molecular Targets and Pathways:

    Organic Electronics: The compound interacts with other organic molecules and materials to form conductive pathways and active layers in electronic devices.

    Biological Pathways: Potential interactions with biological targets are being studied, but detailed mechanisms are not yet fully understood.

Comparison with Similar Compounds

    2,2’-Bithiophene: Lacks the methyl groups, resulting in different electronic properties and solubility.

    3,3’,4,4’-Tetramethyl-2,2’-bipyrrole: Similar structure but with nitrogen atoms replacing sulfur atoms, leading to different reactivity and applications.

    3,3’,4,4’-Tetramethyl-2,2’-bifuran: Oxygen atoms instead of sulfur, affecting the compound’s electronic properties and stability.

Uniqueness: 3,3’,4,4’-Tetramethyl-2,2’-bithiophene stands out due to its specific arrangement of methyl groups, which enhances its solubility and processability. This makes it particularly valuable for applications in organic electronics, where these properties are essential for device fabrication and performance.

Properties

IUPAC Name

2-(3,4-dimethylthiophen-2-yl)-3,4-dimethylthiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14S2/c1-7-5-13-11(9(7)3)12-10(4)8(2)6-14-12/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XICJRRJECOCSQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1C)C2=C(C(=CS2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50593038
Record name 3,3',4,4'-Tetramethyl-2,2'-bithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50593038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100118-76-1
Record name 3,3',4,4'-Tetramethyl-2,2'-bithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50593038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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